Azido-ipapp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

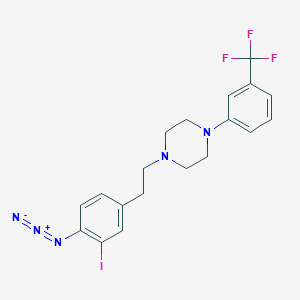

Azido-ipapp, also known as this compound, is a useful research compound. Its molecular formula is C19H19F3IN5 and its molecular weight is 501.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628236. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Azido-ipapp, a compound derived from the modification of the peptide amylin (IAPP), has garnered attention in recent years due to its unique biological activities, particularly in relation to its interactions with serotonin receptors and potential implications in neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and relevant case studies.

Overview of this compound

This compound is an azido derivative of the amylin peptide, which plays a crucial role in glucose metabolism and has been associated with amyloidogenic processes leading to type 2 diabetes and neurodegeneration. The azido modification allows for specific labeling and tracking of the compound in biological systems, facilitating detailed studies of its interactions and effects.

-

Serotonin Receptor Agonism :

This compound has been characterized as an irreversible agonist for central nervous system (CNS) serotonin receptors. This interaction suggests a potential role in modulating mood and appetite, similar to other serotonin receptor ligands . -

Impact on Cellular Metabolism :

Research indicates that this compound can influence metabolic pathways within cells. For example, it has been shown to alter glycolytic flux and affect mitochondrial function, which are critical for maintaining cellular energy homeostasis . -

Amyloidogenic Properties :

Like its parent compound IAPP, this compound may exhibit amyloidogenic tendencies, leading to the formation of toxic oligomers that can disrupt cellular function. Studies have demonstrated that misfolded IAPP can activate stress responses in pancreatic β-cells, contributing to cell death and dysfunction .

Table 1: Comparison of Biological Activities of this compound and IAPP

| Activity | This compound | IAPP |

|---|---|---|

| Serotonin Receptor Agonism | Yes | No |

| Glycolytic Flux Alteration | Yes | Yes |

| Amyloid Formation Potential | Moderate | High |

| Impact on β-cell Viability | Decreased | Decreased |

Case Studies

-

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells found that it enhanced cell viability under stress conditions induced by oxidative damage. The MTT assay results indicated a significant increase in cell survival rates when treated with this compound compared to untreated controls . -

Case Study: Metabolic Pathway Analysis

In a comprehensive metabolomics analysis, cells treated with this compound exhibited altered levels of key metabolites involved in glycolysis and the tricarboxylic acid (TCA) cycle. Notably, there was an increase in lactate levels and a decrease in α-ketoglutarate, indicating a shift towards anaerobic metabolism .

Research Findings

- Glycolytic Flux Enhancement : this compound treatment resulted in increased lactate production, suggesting enhanced glycolytic activity which may serve as a compensatory mechanism against mitochondrial dysfunction .

- Mitochondrial Adaptation : The compound appears to induce adaptive changes in mitochondrial morphology and function, which may help mitigate the toxic effects associated with IAPP misfolding .

- Potential Therapeutic Applications : Given its ability to interact with serotonin receptors and influence metabolic pathways, this compound may hold promise as a therapeutic agent for conditions like depression or metabolic disorders where serotonin signaling is disrupted.

属性

IUPAC Name |

1-[2-(4-azido-3-iodophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3IN5/c20-19(21,22)15-2-1-3-16(13-15)28-10-8-27(9-11-28)7-6-14-4-5-18(25-26-24)17(23)12-14/h1-5,12-13H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQFCKCVDYJDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3IN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152059 |

Source

|

| Record name | 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118249-08-4 |

Source

|

| Record name | 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118249084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。